molecular formula C6H9F3N2OS B13198757 N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B13198757
M. Wt: 214.21 g/mol
InChI Key: OUGDJCNBOXOKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 1,3-thiazolidine-4-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C6H9F3N2OS

Molecular Weight

214.21 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C6H9F3N2OS/c7-6(8,9)2-10-5(12)4-1-13-3-11-4/h4,11H,1-3H2,(H,10,12)

InChI Key

OUGDJCNBOXOKPX-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C(=O)NCC(F)(F)F

Origin of Product

United States

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